Boc-His(Boc)-OH.DCHA Boc-His(Boc)-OH.DCHA
Brand Name: Vulcanchem
CAS No.: 31687-58-8
VCID: VC21540528
InChI: InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H48N4O6
Molecular Weight: 536.7 g/mol

Boc-His(Boc)-OH.DCHA

CAS No.: 31687-58-8

Cat. No.: VC21540528

Molecular Formula: C28H48N4O6

Molecular Weight: 536.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(Boc)-OH.DCHA - 31687-58-8

Specification

CAS No. 31687-58-8
Molecular Formula C28H48N4O6
Molecular Weight 536.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Standard InChI InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
Standard InChI Key WBGMQHNUPJENDC-MERQFXBCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The molecular formula C28H48N4O6C_{28}H_{48}N_4O_6 indicates that Boc-His(Boc)-OH.DCHA consists of 28 carbon atoms, 48 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . This composition reflects its derivation from histidine, an essential amino acid, modified with Boc protecting groups and dicyclohexylamine salt. The molecular weight of 536.71 g/mol further emphasizes its substantial size compared to simpler amino acid derivatives .

Structural Description

The compound is structurally defined as N-alpha,N-im-di-Boc-L-histidine dicyclohexylamine salt. The Boc groups are tert-butoxycarbonyl moieties that protect both the alpha-amino group and the imidazole side chain of histidine from unwanted reactions during peptide synthesis. Dicyclohexylamine (DCHA) serves as a stabilizing agent, forming a salt with the histidine derivative to improve its handling and solubility properties in organic solvents .

Physical Properties

Boc-His(Boc)-OH.DCHA exists as a white solid with a melting point range of 160–165°C (decomposition) . Its storage conditions require an inert atmosphere at temperatures between 2–8°C to maintain stability . The compound's flash point is reported at approximately 364.9°C, indicating its thermal resilience under standard laboratory conditions .

Solubility and Stability

The solubility profile of Boc-His(Boc)-OH.DCHA is primarily dictated by the presence of DCHA, which enhances its compatibility with organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The Boc protecting groups confer significant stability to the molecule by preventing premature reactions during synthetic processes.

Applications in Peptide Synthesis

Role of Boc Protecting Groups

The Boc groups in Boc-His(Boc)-OH.DCHA are critical for protecting reactive functional groups during peptide synthesis. These groups prevent the alpha-amino group and the imidazole side chain from participating in unwanted side reactions during coupling steps. The protection is easily removed under acidic conditions, typically using trifluoroacetic acid (TFA), making the compound highly versatile for sequential peptide assembly.

Coupling Efficiency

Boc-His(Boc)-OH.DCHA demonstrates high efficiency in peptide coupling reactions due to its stability and ease of deprotection. It is commonly employed in solid-phase peptide synthesis (SPPS), where it serves as an intermediate for assembling histidine-containing peptides. The DCHA component enhances solubility in organic solvents used during SPPS, facilitating efficient coupling reactions.

Biological Relevance

Histidine residues play crucial roles in enzymatic catalysis, metal ion coordination, and protein structure stabilization. Boc-His(Boc)-OH.DCHA allows researchers to incorporate protected histidine residues into peptides without compromising their functionality or reactivity during synthesis . This makes it indispensable for creating biologically active peptides used in pharmaceutical research.

Comparative Data Table

PropertyDetailsSource
Molecular FormulaC28H48N4O6C_{28}H_{48}N_4O_6
Molecular Weight536.71 g/mol
Melting Point160–165°C (decomposition)
Flash Point~364.9°C
SolubilityOrganic solvents
Storage ConditionsInert atmosphere, 2–8°C
ApplicationsPeptide synthesis
Safety ClassificationNon-hazardous

Research Implications

Pharmaceutical Applications

Boc-His(Boc)-OH.DCHA is extensively used in pharmaceutical research for synthesizing peptides with therapeutic potential . Histidine-containing peptides are pivotal in drug development due to their roles in enzyme inhibition, receptor binding, and immune modulation.

Biochemical Studies

In biochemical research, Boc-His(Boc)-OH.DCHA facilitates studies on protein folding and stability by enabling precise incorporation of histidine residues into model peptides . This aids in understanding how histidine contributes to protein structure and function.

Future Directions

Emerging trends suggest expanding the use of Boc-His(Boc)-OH.DCHA into fields such as nanotechnology and biomaterials science, where histidine residues can be exploited for metal ion coordination or catalytic activity enhancement.

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